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Compound of Interest

Compound Name: 2-Phenyloxane-2-carboxylic acid

CAS No.: 2172503-71-6

Cat. No.: B2696155

Get Quote

Executive Summary
In medicinal chemistry, the choice between oxane (tetrahydropyran, THP) and oxolane

(tetrahydrofuran, THF) scaffolds is rarely arbitrary. While both serve as saturated ether

bioisosteres for carbocycles (cyclohexane and cyclopentane, respectively), their reactivity

profiles and physicochemical impacts diverge significantly.

This guide objectively compares Tetrahydro-2H-pyran-4-carboxylic acid (THP-4-COOH) and

Tetrahydrofuran-3-carboxylic acid (THF-3-COOH).

Key Takeaways:

Reactivity: THP-4-COOH exhibits superior steric predictability due to its rigid chair

conformation, whereas THF-3-COOH displays higher conformational entropy, occasionally

complicating crystal packing and binding kinetics.

Acidity: THF-3-COOH is marginally more acidic (
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) than THP-4-COOH (

) due to the closer inductive influence of the ether oxygen.

ADME: THP is the preferred scaffold for lowering intrinsic clearance (

) and increasing lipophilicity compared to the more polar THF.

Structural & Conformational Analysis
Understanding the spatial arrangement of these rings is the prerequisite for predicting their

reactivity in amide couplings and nucleophilic substitutions.

Conformational Landscape
The 6-membered oxane ring exists predominantly in a distinct chair conformation, minimizing

torsional strain. The carboxylic acid at the 4-position preferentially adopts the equatorial

orientation to avoid 1,3-diaxial interactions.

In contrast, the 5-membered oxolane ring undergoes rapid pseudorotation between envelope

and twist forms. This flexibility means the carboxylic acid at the 3-position is not fixed in a

single spatial vector, creating an "entropic cone" of reactivity rather than a fixed vector.

Visualization: Conformational Energy Minima
The following diagram illustrates the static vs. dynamic nature of the two scaffolds.
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Figure 1: Conformational stability comparison. THP offers a fixed equatorial vector, while THF

undergoes rapid pseudorotation.
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Reactivity Profile: Head-to-Head
Electronic Activation (Acidity & pKa)
The rate of amide coupling (using HATU/EDC) is heavily influenced by the deprotonation state

and the stability of the active ester.

THF-3-COOH (

): The ether oxygen is at the

-position relative to the carboxyl group. The inductive electron-withdrawing effect (-I) is
stronger due to proximity, stabilizing the carboxylate anion slightly more than in THP.

THP-4-COOH (

): The oxygen is at the

-position. The inductive effect decays with distance, making it slightly less acidic.

Operational Impact: Both acids can be coupled using standard DIPEA/HATU protocols without

modifying base equivalents. However, THF-3-COOH may require slightly more vigorous

buffering if used in pH-sensitive competitive reactions.

Amide Coupling Kinetics
In a competitive coupling scenario (e.g., one equivalent of amine vs. 1:1 mixture of acids),

THP-4-COOH often reacts faster despite being the larger ring.

Why? The equatorial carboxylate in THP projects away from the ring bulk, offering an

unhindered approach vector for the amine. The THF carboxylate, while on a smaller ring, is

subject to the "flap" of the envelope conformation, which can transiently shield the carbonyl

carbon.

Physicochemical & ADME Performance
For drug development, the choice is often driven by property modulation rather than synthetic

ease.
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Property Oxane (THP-4) Oxolane (THF-3)
Impact on Drug
Design

LogP (Lipophilicity)
~0.7 (LogD

)
~ -0.3 (LogP)

THP is more lipophilic;

good for permeability.

Polar Surface Area Lower density Higher density
THF is more water-

soluble.

Metabolic Stability High Moderate

THP blocks metabolic

soft spots better than

phenyl.

Cl

(Clearance)
Low Medium

THP is a superior

"metabolic shield."

Chirality
Achiral (Plane of

symmetry)
Chiral Center

THF-3-COOH

requires

enantioselective

sourcing ((R) or (S)).

Critical Note on Chirality: THP-4-COOH is achiral due to the plane of symmetry passing

through C1 and C4. THF-3-COOH is chiral. You must specify the (R) or (S) enantiomer (CAS:

66838-42-4 for (R), 168395-26-4 for (S)) to avoid diastereomeric mixtures in subsequent steps.

Experimental Protocol: Competitive Reactivity
Assay
To determine the precise reactivity difference for your specific amine substrate, perform this

self-validating competitive coupling assay.

Methodology
Objective: Quantify the relative reaction rate (

) of THP vs. THF acids with a target amine.

Reagents:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2696155?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amine (Limiting Reagent, 1.0 eq)

THP-4-COOH (10.0 eq)

THF-3-COOH (10.0 eq)

Coupling Reagent: HATU (1.0 eq)

Base: DIPEA (3.0 eq)

Solvent: DMF (anhydrous)

Protocol:

Preparation: Dissolve THP-4-COOH and THF-3-COOH in DMF.

Activation: Add DIPEA and HATU. Stir for 2 minutes to form the activated esters (OAt esters).

Note: Using excess acid ensures pseudo-first-order kinetics.

Initiation: Rapidly inject the Amine (dissolved in minimal DMF).

Sampling: Aliquot 50

L at

minutes.

Quench: Immediately dispense aliquots into cold Acetonitrile/0.1% TFA to stop the reaction.

Analysis: Analyze via UPLC-MS. Integrate product peaks.

Workflow Visualization
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Figure 2: Workflow for determining relative nucleophilic attack rates (k_rel) between oxane and

oxolane active esters.

Data Interpretation: Since the acids are in large excess, the ratio of product formation

at early time points is directly proportional to the ratio of their rate constants

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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